![molecular formula C20H12Cl2N2O4 B2652856 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide CAS No. 289504-15-0](/img/structure/B2652856.png)

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

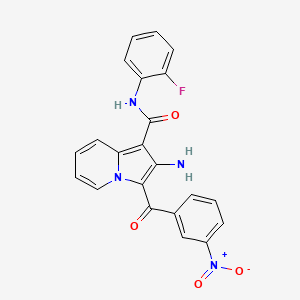

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide is a chemical compound with the molecular formula C15H10Cl2NO2 . It is related to 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, which is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .

Synthesis Analysis

The synthesis of this compound involves the acetylation reaction . 4‑Chloroaniline is used as a raw material and 2-chloro-N- (4-chloro-2- (2-chlorobenzoyl)phenyl)acetamide and 2-iodo-N- (4-chloro-2- (2-chlorobenzoyl)phenyl)acetamide are formed as intermediates in the synthesis of anxiety disorder active pharmaceutical ingredient lorazepam .Molecular Structure Analysis

The dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 308.159 Da . The melting point is 159-161 °C (lit.) and the boiling point is 565.0±50.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen

Cancer Chemopreventive Agent

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide, also known as GW9662, has shown potential as a cancer chemopreventive agent. It was studied for its mutagenicity and pharmacokinetic profile in rats and dogs. GW9662 was mutagenic in bacterial strains TA98 and TA100, and this mutagenicity depended on nitroreduction. Its utility as a chemopreventive agent, particularly as an Estrogen Receptor-α inducer in ER-α negative breast tissue, is of significant interest. However, further animal toxicological and bioavailability studies are necessary to establish its role in chemoprevention (Kapetanovic et al., 2012).

Antitumor Activity

The compound 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was synthesized and characterized for its antitumor activity. It showed inhibition in various cell lines, including NCI-H460, MCF-7, HCT-116, PC-3, and A549. The compound's crystal structure, spectroscopic properties, and density functional theory calculations were explored to understand its structure-property relationship (He et al., 2014).

Anticonvulsant Properties

A series of 4-nitro-N-phenylbenzamides, closely related in structure, were synthesized and evaluated for their anticonvulsant properties. Some of these compounds showed significant efficiency in the maximal electroshock-induced seizure test, highlighting their potential as anticonvulsant agents (Bailleux et al., 1995).

Eigenschaften

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2O4/c21-13-7-10-18(16(11-13)19(25)15-3-1-2-4-17(15)22)23-20(26)12-5-8-14(9-6-12)24(27)28/h1-11H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXLXFCOHBXXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2652774.png)

![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)

![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)

![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)

![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)

![3-(2-Fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2652789.png)

![N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2652793.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)

![3-[(3,4-Dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol](/img/structure/B2652796.png)